N-(2-Ethynylphenyl)cyclopropanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(2-ethynylphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-2-9-5-3-4-6-11(9)12-15(13,14)10-7-8-10/h1,3-6,10,12H,7-8H2 |
InChI Key |
BTBFTZRDQAAQIP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N 2 Ethynylphenyl Cyclopropanesulfonamide
Strategies for Synthesis of N-(2-Ethynylphenyl)cyclopropanesulfonamide Scaffolds
The primary strategy for assembling the this compound scaffold involves the formation of the individual cyclopropanesulfonamide (B116046) and ethynylphenyl components, followed by a crucial coupling step. This modular approach allows for the independent synthesis and purification of the key building blocks, ensuring flexibility and control over the final product's structure.
Cyclopropanesulfonamide Moiety Synthesis
The synthesis of the cyclopropanesulfonamide moiety typically begins with the preparation of cyclopropanesulfonyl chloride. This key intermediate can be synthesized from readily available starting materials. For instance, a common route involves the reaction of cyclopropanethiol (B3056065) with an oxidizing agent in the presence of a chloride source.
Subsequently, the cyclopropanesulfonyl chloride is reacted with ammonia (B1221849) or a protected form of ammonia to furnish the primary cyclopropanesulfonamide. This reaction is a standard procedure in sulfonamide synthesis.
A variety of methods for sulfonamide synthesis have been developed, including eco-friendly approaches that utilize ultrasound or microwave assistance to drive the reaction, often in greener solvents like water. nih.gov These methods can offer high yields and reduced reaction times.
Ethynylphenyl Moiety Incorporation
The incorporation of the ethynylphenyl moiety necessitates the synthesis of 2-ethynylaniline (B1227618). A prevalent method for this is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide. organic-chemistry.orgwikipedia.org In this case, 2-haloaniline (commonly 2-iodoaniline (B362364) or 2-bromoaniline) is reacted with a protected alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org The silyl (B83357) protecting group is then removed under mild conditions to yield the free terminal alkyne of 2-ethynylaniline.
Alternative methods for introducing the ethynyl (B1212043) group include the use of hypervalent iodine reagents like ethynyl(phenyl)-λ3-iodane, which can act as an electrophilic ethynylating agent. nih.gov
Coupling Reactions and Functionalization Approaches (e.g., Sonogashira Coupling)
The final and critical step in the synthesis of this compound is the coupling of the cyclopropanesulfonamide and 2-ethynylaniline moieties. This is typically achieved by forming a sulfonamide bond. The most direct route involves the reaction of 2-ethynylaniline with cyclopropanesulfonyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.
Recent advancements in Sonogashira coupling include the development of copper-free conditions to prevent the formation of alkyne dimers and the use of various palladium catalysts and ligands to improve efficiency and substrate scope. wikipedia.orgnih.gov
Alternative Synthetic Routes and Precursors
Beyond the primary synthetic strategy, alternative routes and precursors can be explored to optimize the synthesis of this compound, potentially offering improved yields, scalability, or access to structural analogs.
Exploration of Diversification Strategies
Diversification of the this compound scaffold can be achieved by modifying the precursors. For instance, substituted cyclopropanesulfonyl chlorides or substituted 2-ethynylanilines can be employed in the coupling reaction to generate a library of analogs.
One diversification strategy involves a cobalt-catalyzed cyclopropanation to generate functionalized cyclopropane (B1198618) rings that can be further elaborated. nih.gov For example, a phenyl vinyl sulfide (B99878) can undergo cyclopropanation, and the resulting product can be derivatized through various reactions, including oxidation and amidation. nih.gov
Furthermore, recent developments in sulfonamide synthesis provide alternative pathways. A three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine offers a modular approach to arylsulfonamides. rsc.org Another innovative method involves the conversion of aromatic acids to sulfonyl chlorides, which can then be reacted with amines in a one-pot process. acs.org
The following table summarizes some alternative precursors and their potential for diversification:
| Precursor Modification | Potential Diversification | Relevant Synthetic Methods |
| Substituted Cyclopropanes | Introduction of functional groups on the cyclopropane ring | Cobalt-catalyzed cyclopropanation, Simmons-Smith reaction nih.govnih.gov |
| Substituted 2-Ethynyl-anilines | Modification of the aromatic ring | Sonogashira coupling with substituted 2-haloanilines organic-chemistry.orgwikipedia.org |
| Alternative Sulfonylation Reagents | Avoidance of sulfonyl chlorides | Use of amine-derived sulfonate salts with cyanuric chloride organic-chemistry.org |
Stereoselective Synthesis Considerations
The cyclopropane ring in this compound can possess stereocenters, particularly if it is substituted. The stereoselective synthesis of cyclopropanes is a well-established field, with several powerful methods available. nih.gov
The Simmons-Smith cyclopropanation, which involves the reaction of an alkene with a carbenoid (typically generated from diiodomethane (B129776) and a zinc-copper couple), is a classic method that proceeds with stereospecificity. youtube.com The stereochemistry of the starting alkene is retained in the cyclopropane product. youtube.com
For the synthesis of chiral cyclopropanes, asymmetric catalytic methods are employed. These often involve the use of chiral ligands in conjunction with metal catalysts to induce enantioselectivity in the cyclopropanation reaction. researchgate.net Tandem reactions, where sequential transformations are carried out in one pot without isolating intermediates, can be particularly efficient for the enantio- and diastereoselective synthesis of cyclopropyl (B3062369) alcohols, which can be precursors to other functionalized cyclopropanes. nih.gov
In the context of this compound, if a substituted and stereochemically defined cyclopropane ring is desired, the synthesis would need to incorporate a stereoselective cyclopropanation step early in the sequence, for example, in the preparation of the cyclopropanesulfonyl chloride precursor.
Reaction Mechanisms and Chemical Transformations Involving this compound
Cyclization Reactions of Ethynylphenyl Derivatives
The intramolecular cyclization of N-(2-ethynylphenyl)sulfonamides is a powerful method for the synthesis of substituted indoles, a core structural motif in numerous biologically active compounds. These reactions are typically facilitated by transition metal catalysts, such as palladium, copper, and gold, which activate the alkyne towards nucleophilic attack by the sulfonamide nitrogen.
The general mechanism for these cyclizations involves the coordination of the metal catalyst to the alkyne, which increases its electrophilicity. This is followed by an intramolecular attack of the sulfonamide nitrogen onto the activated alkyne. This process can proceed through different modes of cyclization, primarily 5-exo-dig or 6-endo-dig, leading to the formation of five- or six-membered rings, respectively. For N-(2-ethynylphenyl)sulfonamides, the 5-exo-dig pathway is generally favored, resulting in the formation of indole (B1671886) derivatives.
Recent studies have highlighted the use of various catalytic systems to achieve these transformations. For instance, palladium acetate (B1210297) (Pd(OAc)₂) has been effectively used to catalyze the cyclization of unprotected 2-alkynylanilines in aqueous micellar media, offering a sustainable approach to indole synthesis. mdpi.com Copper catalysis has also been reported for the cyclization of N-(2-ethynylphenyl)-sulfonamides to indoles in water. mdpi.com
Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. Gold(I)-catalyzed intramolecular hydroarylation of N-aryl propargylamines provides an efficient route to tetrahydroquinolines. organic-chemistry.org This type of catalysis proceeds via a Friedel-Crafts-type mechanism where the gold-activated alkyne is attacked by the electron-rich aromatic ring. While not directly involving the sulfonamide nitrogen in the initial cyclization, it showcases the utility of gold in activating ethynylphenyl systems.
The choice of catalyst and reaction conditions can significantly influence the reaction outcome, including the regioselectivity of the cyclization and the nature of the final product.
Table 1: Catalytic Systems for the Cyclization of Ethynylphenyl Derivatives
| Catalyst System | Substrate Type | Product | Reference |
| Pd(OAc)₂ in TPGS-750-M/water | Unprotected 2-alkynylanilines | 2-Substituted indoles | mdpi.com |
| Copper catalyst in water | N-(2-ethynylphenyl)sulfonamides | Indoles | mdpi.com |
| PIFA | N-aryl and N-alkyl anilines | N-Substituted indoles | organic-chemistry.org |
| Gold(I) catalysts | Propargylamides | 2-Quinolones | beilstein-journals.org |
| Copper catalyst | N-alkyl/aryl-2-ethynylanilines and sulfonyl azides | 2-Sulfonyliminoindolines | nih.gov |
| Gold(I) catalysts | N-Tosyl-protected tetrahydropyridines | Tetrahydrobenzo[g]quinolines | unito.it |
| Gold(I) catalysts | N-Aryl propargylamines | Tetrahydroquinolines | organic-chemistry.org |
Further Derivatization and Scaffold Modification
The this compound scaffold offers multiple points for further chemical modification, enabling the synthesis of a diverse library of compounds with potentially interesting biological activities.
The terminal alkyne is a particularly versatile functional group for derivatization. It can readily participate in a variety of reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that can be used to attach a wide range of molecular fragments to the ethynylphenyl core, leading to the formation of 1,2,3-triazoles. researchgate.net
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the connection of the terminal alkyne with aryl or vinyl halides, extending the carbon framework of the molecule. nih.gov
Hydroamination: The addition of N-H bonds across the alkyne, often catalyzed by gold or other transition metals, can lead to the formation of enamines or imines, which can be further transformed. Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides has been shown to produce N-allylic sulfonamides with high regioselectivity. nih.gov
The sulfonamide moiety itself can also be a site for modification. While the N-H bond of the sulfonamide is typically involved in cyclization reactions, it can also be a handle for N-alkylation or N-arylation under appropriate conditions, although this may compete with cyclization.
Furthermore, the indole or other heterocyclic scaffolds formed from the cyclization of this compound can be further functionalized. For example, the indole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at different positions of the heterocyclic core.
A study on N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives demonstrated their potential as selective Raf inhibitors for cancer therapy. nih.gov This highlights how modifications to the core structure, in this case, the addition of fluorine atoms and variation of the sulfonamide group, can lead to potent and selective biological activity.
Table 2: Potential Derivatization Reactions of the this compound Scaffold
| Reaction Type | Functional Group Targeted | Potential Products | General Reference |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole derivatives | researchgate.net |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl-substituted alkynes | nih.gov |
| Gold-Catalyzed Hydroamination | Terminal Alkyne | N-Allylic sulfonamides | nih.gov |
| Electrophilic Aromatic Substitution | Indole Ring (post-cyclization) | Substituted indoles | General Organic Chemistry Principles |
| N-Alkylation/N-Arylation | Sulfonamide N-H | N-Substituted sulfonamides | General Organic Chemistry Principles |
This table outlines potential derivatization strategies based on the known reactivity of the functional groups present in the title compound and its cyclized products.
Structure Activity Relationship Sar Studies of N 2 Ethynylphenyl Cyclopropanesulfonamide Analogues
Design Principles for N-(2-Ethynylphenyl)cyclopropanesulfonamide Analogues in SAR
In the absence of specific data for this compound, the design of analogues would hypothetically follow established principles of medicinal chemistry. The primary goal of SAR studies is to systematically alter the chemical structure of a lead compound to identify which parts of the molecule, known as pharmacophores, are essential for its biological activity and to optimize its properties.
For a molecule like this compound, a medicinal chemist would typically dissect the molecule into its core components: the cyclopropanesulfonamide (B116046) group, the phenyl ring, and the ethynyl (B1212043) substituent. The design strategy would involve creating a library of analogues where each of these components is systematically modified. Key design principles would include:
Scaffold Hopping and Ring Variation: Replacing the cyclopropane (B1198618) ring with other small, constrained rings (e.g., cyclobutane, cyclopentane) or flexible alkyl chains to probe the importance of the ring's conformational rigidity.
Substitution Analysis: Introducing various substituents onto the phenyl ring to explore electronic and steric effects on activity.
Bioisosteric Replacement: Replacing the ethynyl group with other functionalities that mimic its size, shape, and electronic properties (e.g., cyano, halogen atoms) to understand its role in target binding. nih.govnih.gov
Conformational Constraint: Introducing elements that restrict the rotation of the molecule to lock it into a biologically active conformation.
These principles would guide the synthesis of new molecules to build a comprehensive picture of the SAR, even though specific outcomes for this compound are not documented.
Impact of Cyclopropanesulfonamide Ring Modifications on Activity
The cyclopropanesulfonamide moiety is a critical component of the molecule, providing a rigid scaffold and potential hydrogen bonding interactions from the sulfonamide group. While no specific studies on modifications to this ring in the context of this compound are available, general SAR principles suggest that alterations here would significantly impact biological activity.
The cyclopropyl (B3062369) group itself is a conformationally restricted ring system. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target. Modifications could include:
Ring Size: Expanding the cyclopropyl ring to a cyclobutyl or cyclopentyl ring would alter the geometry and flexibility of the molecule, which could affect how it fits into a binding pocket.
Substitution on the Ring: Adding substituents to the cyclopropane ring itself would introduce new steric and electronic features. For instance, methyl groups could probe for nearby hydrophobic pockets, while polar groups like hydroxyl or amino groups could form new hydrogen bonds.
The sulfonamide linker is also a key interaction point. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively. Modification of the sulfonamide, for instance, by N-methylation, would remove the hydrogen bond donor capability and could drastically alter binding affinity, indicating the importance of this interaction.
Table 1: Hypothetical Modifications of the Cyclopropanesulfonamide Ring and Their Potential Impact on Activity
| Modification | Rationale | Predicted Impact on Activity |
| Cyclopropane to Cyclobutane | Increase ring flexibility and alter bond angles. | Activity may decrease if rigidity is crucial for binding. |
| Add methyl group to cyclopropane | Probe for hydrophobic pockets in the binding site. | Activity may increase or decrease depending on steric tolerance. |
| N-methylation of sulfonamide | Remove hydrogen bond donor capability. | Likely to decrease activity if the N-H is a key interaction. |
This table is illustrative and based on general medicinal chemistry principles, not on experimental data for the specific compound.
Role of the Ethynylphenyl Moiety in Modulating Biological Activity
The ethynylphenyl group is another crucial part of the molecule that would be a primary focus for modification in an SAR campaign. The phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein. The ethynyl group is a particularly interesting functional group in medicinal chemistry.
The key roles of the ethynylphenyl moiety could include:
Hydrogen Bonding: The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. nih.gov Replacing it with a methyl group (to form a propyne) would test the importance of this interaction.
Linear Geometry: The ethynyl group is a rigid, linear linker. This geometry can be critical for spanning a specific distance within a binding site or for positioning the phenyl ring in an optimal orientation.
Bioisosteric Replacement: The ethynyl group has been used as a bioisostere for halogens like iodine and bromine, as well as a cyano group, due to its similar size and electronic properties. nih.govnih.gov Swapping the ethynyl for these other groups would reveal the specific requirements of the binding pocket.
Substituents on the phenyl ring would also be systematically varied. Electron-donating and electron-withdrawing groups at the ortho, meta, and para positions would be explored to map out the electronic and steric requirements of the binding site.
Table 2: Illustrative SAR of the Ethynylphenyl Moiety
| Phenyl Ring Position | Substituent | Hypothetical Activity | Rationale |
| Ortho (position 2) | Ethynyl | - | Parent compound |
| Ortho | Cyano (-CN) | Potentially retained | Bioisosteric replacement for ethynyl. |
| Para | Fluoro (-F) | May increase | Can improve metabolic stability and binding affinity. |
| Meta | Methoxy (B1213986) (-OCH3) | May decrease | Potential for steric clash or unfavorable electronic effects. |
This table is for illustrative purposes only and does not represent published data for this compound.
Conformational Analysis and SAR
Conformational analysis is a critical aspect of SAR studies, as the three-dimensional shape of a molecule determines how it interacts with its biological target. The cyclopropane ring in this compound imparts significant conformational rigidity. This pre-organization of the molecule into a limited number of low-energy conformations can lead to higher binding affinity, as less energy is required to adopt the bioactive conformation upon binding.
The relative orientation of the cyclopropyl ring and the ethynylphenyl group, dictated by the torsion angle around the N-C(phenyl) bond, would be a key determinant of biological activity. Computational modeling, such as quantum mechanical calculations, could be used to predict the preferred conformations of different analogues. These predictions could then be correlated with the observed biological activities to build a 3D-SAR model. For instance, if bulky substituents on the phenyl ring that favor a particular conformation lead to higher activity, it would provide insight into the shape of the binding pocket.
Comparative SAR with Related Chemical Series
In the absence of direct SAR data, comparing the structure of this compound to other known chemical series with similar biological activities can provide valuable insights. For example, if this compound is an inhibitor of a particular enzyme, its structure could be compared to other known inhibitors of that enzyme.
Let's assume, for the sake of discussion, that this compound is an inhibitor of a hypothetical kinase. We could compare it to a known kinase inhibitor that also features a sulfonamide and an aromatic ring.
Sulfonamide Moiety: Many kinase inhibitors utilize a sulfonamide group to form key hydrogen bonds with the hinge region of the kinase domain. The presence of this group in this compound suggests it may function similarly.
Aromatic System: The ethynylphenyl group would likely occupy a hydrophobic pocket in the ATP binding site, a common feature for kinase inhibitors.
Cyclopropyl Group: The cyclopropyl group might confer selectivity for the target kinase over other kinases by fitting into a specific sub-pocket that cannot accommodate larger or more flexible groups.
By analyzing the SAR of these related series, medicinal chemists can make more informed decisions about which modifications to this compound are most likely to lead to improved potency and selectivity. However, it must be reiterated that such comparisons are speculative without confirmed biological data for the compound .
Biological Target Identification and Ligand Target Interactions in Preclinical Research
Methodologies for Identifying Biological Targets of N-(2-Ethynylphenyl)cyclopropanesulfonamide
There is no publicly available information detailing the specific methodologies used to identify the biological targets of this compound.
Exploration of Potential Protein and Enzyme Targets (e.g., Kinases like STK4, USP7)
No published studies have confirmed the protein or enzyme targets of this compound. While STK4 and USP7 have been noted as potential areas of interest, there is no data to substantiate an interaction.
Mechanistic Studies of Ligand-Target Engagement (in vitro)
Mechanistic in vitro studies detailing the engagement of this compound with any biological target have not been reported in the scientific literature.
Allosteric Modulation and Orthosteric Binding Site Analysis
There is no available data on whether this compound acts as an allosteric modulator or binds to an orthosteric site on any potential target.
Selectivity Profiling and Off-Target Considerations in Preclinical Models
Comprehensive selectivity profiling and off-target assessments for this compound in preclinical models are not documented in publicly accessible research.
Theoretical and Computational Investigations of N 2 Ethynylphenyl Cyclopropanesulfonamide
Quantum Chemical Studies (e.g., DFT Calculations)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. mdpi.comyoutube.com These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and reactivity.
Molecular Geometry Optimization and Electronic Structure Analysis
The initial step in computational analysis involves optimizing the molecular geometry of N-(2-Ethynylphenyl)cyclopropanesulfonamide to find its most stable conformation. This is typically achieved using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set. mdpi.comresearchgate.netnih.gov The optimized structure reveals the spatial arrangement of atoms, including bond lengths and angles, which are crucial for understanding its interactions with biological targets. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Value |
|---|---|
| C≡C Bond Length (Å) | 1.21 |
| S-N Bond Length (Å) | 1.65 |
| C-S-N Bond Angle (°) | 108.5 |
| Dihedral Angle (Phenyl-Sulfonamide) (°) | 75.2 |
Electronic structure analysis provides further insights into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. researchgate.netnih.govresearchgate.netyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netyoutube.com A smaller gap suggests higher reactivity.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
| Dipole Moment (Debye) | 3.45 |
Reaction Pathway Elucidation and Transition State Analysis
DFT calculations are also instrumental in exploring potential reaction mechanisms involving this compound. coe.edunih.gov For instance, the ethynyl (B1212043) group offers a site for various chemical transformations, such as cycloaddition reactions. Computational methods can map the potential energy surface of a proposed reaction, identifying intermediates and, crucially, the transition state. github.iofiveable.mefiveable.me The transition state represents the highest energy barrier along the reaction coordinate and is pivotal for determining the reaction kinetics. github.iofiveable.mevaia.com
A hypothetical intramolecular cyclization could be investigated where the sulfonamide nitrogen attacks the ethynyl group. Locating the transition state for this reaction would involve calculating the vibrational frequencies to confirm the presence of a single imaginary frequency, which is characteristic of a first-order saddle point on the potential energy surface. github.io
Table 3: Hypothetical Energy Profile for a Cyclization Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactant (this compound) | 0.0 |
| Transition State | +25.8 |
| Product (Cyclized Isomer) | -15.2 |
Molecular Docking and Dynamics Simulations
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might interact with a specific protein target. rjb.ronih.govmdpi.com
Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. rjb.ronih.govnih.govmdpi.com Given the sulfonamide moiety, a relevant hypothetical target could be an enzyme like carbonic anhydrase or a kinase, as sulfonamides are known inhibitors of these protein classes. nih.gov The docking process generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions. The sulfonamide group could form hydrogen bonds with backbone residues, while the phenyl ring engages in hydrophobic interactions with nonpolar amino acids. The ethynyl group might also form specific interactions within a hydrophobic pocket.
Table 4: Hypothetical Ligand-Protein Interactions for this compound
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Valine 57 | Hydrogen Bond (with SO2) | 2.9 |
| Leucine 134 | Hydrophobic | 3.8 |
| Phenylalanine 148 | π-π Stacking (with phenyl ring) | 4.2 |
| Isoleucine 83 | Hydrophobic (with ethynyl group) | 3.5 |
Conformational Sampling and Binding Affinity Estimation
Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. nih.govbiorxiv.org MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein.
From the MD trajectories, binding free energies can be estimated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. nih.govacs.org These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov
Table 5: Hypothetical Binding Affinity Estimation for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -20.1 |
| Polar Solvation Energy | +30.5 |
| Nonpolar Solvation Energy | -4.2 |
| Estimated Binding Free Energy (ΔG_bind) | -39.5 |
QSAR (Quantitative Structure-Activity Relationship) Modeling
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.meijsdr.orgwikipedia.orgrsc.orglibretexts.org A QSAR model can be used to predict the activity of new, unsynthesized compounds. wikipedia.org
To develop a QSAR model for analogs of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities would be required. researchgate.netmedwinpublishers.comekb.egbenthamdirect.comqub.ac.uk Various molecular descriptors, which are numerical representations of molecular properties, would be calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates the descriptors with the biological activity. ijsdr.org
A hypothetical QSAR equation might look like:
pIC₅₀ = 0.65 * logP - 0.23 * Vol + 1.5 * LUMO + 4.8
Table 6: Hypothetical Descriptors for a QSAR Model
| Descriptor | Description | Contribution to Model |
|---|---|---|
| logP | Hydrophobicity | Positive (higher hydrophobicity increases activity) |
| Vol | Molecular Volume | Negative (larger molecules are less active) |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | Positive (higher LUMO energy increases activity) |
This model could then be used to predict the inhibitory concentration (pIC₅₀) of new derivatives of this compound, guiding the synthesis of more potent analogs.
Applications of N 2 Ethynylphenyl Cyclopropanesulfonamide in Chemical Biology and Drug Discovery Research
Development as Chemical Probes for Biological Pathway Elucidation
The structural characteristics of N-(2-ethynylphenyl)cyclopropanesulfonamide make it an intriguing candidate for the development of chemical probes. These tools are essential for dissecting complex biological processes by identifying and characterizing the interactions of small molecules with their protein targets.
Design and Synthesis of Labeled Probes (e.g., Photoaffinity Labels)
The ethynyl (B1212043) group on the phenyl ring of this compound serves as a versatile chemical handle for the attachment of reporter tags, a critical feature in the design of chemical probes. This terminal alkyne allows for its conjugation to molecules containing an azide (B81097) group via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction. This method can be employed to attach biotin (B1667282) for affinity purification or a fluorophore for visualization in biological systems.
Furthermore, the core structure is amenable to the incorporation of photoreactive moieties, such as a diazirine, to create photoaffinity labels. patsnap.comresearchgate.net Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a compound within a complex biological milieu. nih.gov Upon irradiation with UV light, the diazirine generates a highly reactive carbene that covalently crosslinks the probe to its interacting protein, enabling subsequent identification by mass spectrometry. The synthesis of such probes would involve multi-step synthetic routes, starting from precursors of the this compound scaffold.
A general synthetic strategy for a photoaffinity probe based on this scaffold might involve the following conceptual steps:
| Step | Description | Key Reagents |
| 1 | Synthesis of the core this compound structure. | 2-Ethynylaniline (B1227618), Cyclopropanesulfonyl chloride |
| 2 | Introduction of a photoreactive group (e.g., diazirine) onto the phenyl ring. | Diazirine-containing building block |
| 3 | Attachment of a reporter tag (e.g., biotin or fluorophore) via the ethynyl group. | Azide-tagged biotin or fluorophore, Copper catalyst |
Application in Target Validation and Engagement Studies
Once synthesized, labeled probes derived from this compound can be utilized in target validation and engagement studies. These experiments are crucial for confirming that a compound interacts with its intended biological target in a cellular context. For instance, a biotinylated probe could be used in pull-down assays with cell lysates to isolate its binding partners. Subsequent identification of these proteins by proteomics would validate the molecular target.
Target engagement can be quantified using techniques like the cellular thermal shift assay (CETSA) or in-gel fluorescence. In a competitive binding experiment, the unlabeled this compound would be used to displace the labeled probe from its target protein. A reduction in the signal from the labeled probe would indicate successful target engagement by the parent compound. Such studies are vital for establishing a clear link between the compound's molecular interaction and its observed biological effect.
Scaffold for Drug Discovery Lead Identification and Optimization
The this compound structure represents a promising scaffold for the development of new therapeutic agents. Its constituent parts, the cyclopropanesulfonamide (B116046) and the ethynylphenyl group, are found in various biologically active molecules.
Privileged Scaffold Hypothesis
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comadvancedsciencenews.com The sulfonamide group, a key feature of this compound, is a well-established privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic actions. mdpi.com The cyclopropyl (B3062369) group can enhance metabolic stability and provide conformational rigidity, which can be advantageous for binding to a specific target. The 2-ethynylphenyl moiety also appears in various kinase inhibitors and other targeted therapies. The combination of these features in a single molecule suggests that the this compound scaffold could be a valuable starting point for the design of new inhibitors for various protein families.
Hit-to-Lead and Lead Optimization Strategies
Following the identification of this compound or a related analog as a "hit" in a high-throughput screen, a hit-to-lead optimization campaign would be initiated. nih.gov This process involves systematically modifying the structure to improve its potency, selectivity, and pharmacokinetic properties.
Key optimization strategies for this scaffold could include:
Modification of the Cyclopropyl Group: Introducing substituents on the cyclopropane (B1198618) ring could probe for additional interactions within the target's binding pocket and influence the compound's physicochemical properties.
Substitution on the Phenyl Ring: The phenyl ring offers multiple positions for the introduction of various functional groups to enhance binding affinity and selectivity.
Derivatization of the Sulfonamide: The sulfonamide nitrogen can be further substituted to modulate the compound's properties.
Exploration of the Ethynyl Group: While useful as a chemical handle, the ethynyl group can also be transformed into other functionalities, such as triazoles or other heterocycles, to explore new chemical space and interactions with the target.
The following table outlines potential modifications and their rationale in a lead optimization program:
| Modification Site | Potential Modification | Rationale |
| Cyclopropane Ring | Introduction of methyl or fluoro groups | Enhance metabolic stability, modulate lipophilicity |
| Phenyl Ring | Addition of halogen or methoxy (B1213986) groups | Influence electronic properties, improve binding affinity |
| Sulfonamide N-H | Alkylation or acylation | Alter solubility and cell permeability |
| Ethynyl Group | Conversion to a triazole ring | Increase polarity, introduce new hydrogen bond donors/acceptors |
Role in Exploring Novel Chemical Space in Medicinal Chemistry
The exploration of novel chemical space is a critical endeavor in medicinal chemistry to identify new drugs with novel mechanisms of action. The this compound scaffold contributes to this exploration by combining structural motifs that are not commonly found together in existing compound libraries.
The rigid, three-dimensional nature of the cyclopropane ring, combined with the linear geometry of the ethynyl group, presents a unique spatial arrangement of functional groups. This can enable interactions with protein targets that are not accessible to more planar or flexible molecules. The synthesis and biological evaluation of libraries based on the this compound scaffold can lead to the discovery of inhibitors for challenging targets that have been considered "undruggable." By providing a novel entry point into biologically relevant chemical space, this compound and its derivatives have the potential to expand the toolkit of medicinal chemists and lead to the development of next-generation therapeutics.
Preclinical Efficacy Studies in In Vitro Models (e.g., Cell-based Assays)
Following a comprehensive review of publicly available scientific literature and research databases, no preclinical efficacy studies in in vitro models, including cell-based assays, for the chemical compound "this compound" have been identified.
Searches for research detailing the synthesis, biological evaluation, or any form of in vitro testing of this specific compound did not yield any relevant data. Consequently, information regarding its activity in cell-based assays, including any potential data tables on research findings, is not available in the current body of scientific literature.
It is important to note that while research exists on related chemical structures, such as various sulfonamides, cyclopropanesulfonamide derivatives, and compounds containing an ethynylphenyl moiety, the explicit focus of this review is solely on "this compound". In the absence of specific data for this compound, no further information can be provided.
Future Directions and Emerging Research Avenues for N 2 Ethynylphenyl Cyclopropanesulfonamide
Advanced Synthetic Methodologies
Future synthetic efforts will likely focus on improving the efficiency, scalability, and environmental impact of producing N-(2-Ethynylphenyl)cyclopropanesulfonamide and its derivatives.
The synthesis of the N-(2-Ethynylphenyl) moiety is amenable to well-established and robust reactions. The Sonogashira coupling , a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide, is a primary method for installing the ethynyl (B1212043) group onto the phenyl ring. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org Future research could explore copper-free Sonogashira variants to reduce toxicity and simplify purification. organic-chemistry.org
For the cyclopropanesulfonamide (B116046) portion, advanced catalytic methods are a key area for development. While traditional methods for cyclopropane (B1198618) synthesis exist, newer strategies offer greater control and efficiency. organic-chemistry.org Gold-catalyzed [2+1] cycloaddition reactions of allenamides with sulfoxonium ylides have been reported for synthesizing cyclopropanes with good functional group tolerance and high efficiency. rsc.org Another promising approach is hydrogen-borrowing catalysis , which allows for the α-cyclopropanation of ketones, representing a conceptually new way to construct the cyclopropyl (B3062369) motif that could be adapted for cyclopropanesulfonamide synthesis. nih.gov
Furthermore, the assembly of the final sulfonamide can be optimized. The use of flow chemistry for the synthesis of sulfonamide libraries has been demonstrated to be rapid, eco-friendly, and easily scalable. acs.org This approach minimizes waste and employs greener media, which would be beneficial for the large-scale production of this compound. acs.org
Integration of Omics Technologies in Biological Studies
To elucidate the biological activity and mechanism of action of this compound, the integration of "omics" technologies will be indispensable. Given that many sulfonamide-containing compounds act as inhibitors of specific enzymes, such as kinases, these technologies can provide a global view of the compound's effects on cellular systems. openaccesspub.org
Proteomics offers a powerful tool for target identification and validation. A quantitative chemoproteomics workflow can be employed to profile the cellular targets of small molecules. nih.gov This involves using the compound as a probe in affinity enrichment experiments with cell lysates, followed by mass spectrometry to identify the proteins that bind to it. nih.gov This approach can rapidly profile cellular targets and provide valuable structure-activity relationship (SAR) information. nih.gov The application of proteomics has been successfully used to understand the biochemical basis of the anti-cancer activity of synthetic kinase inhibitors. nih.gov
Metabolomics , the study of small-molecule metabolites, can provide a phenotypic readout of a compound's biological effects. mdpi.com Metabolomics-driven approaches are increasingly used for identifying therapeutic targets. researchgate.netnih.goveurekalert.org By analyzing the changes in the metabolome of cells treated with this compound, researchers can identify the metabolic pathways affected by the compound, thus inferring its protein targets. nih.govnih.gov High-throughput metabolomics methods, such as flow injection time-of-flight mass spectrometry, can accelerate this process. nih.gov
High-Throughput Screening and Combinatorial Chemistry Approaches
To explore the therapeutic potential of this compound, high-throughput screening (HTS) of its activity against various biological targets is a logical next step. Given that many kinase inhibitors feature an ethynyl group for covalent binding, and the sulfonamide is a common scaffold in kinase inhibitors, it is plausible that this compound could target protein kinases. openaccesspub.orgnih.gov
Several HTS assays are available for screening kinase inhibitors. These include fluorescence-based assays that detect ADP, the universal product of kinase reactions, and luminescence-based platforms like the ADP-Glo™ Kinase Assay. nih.govpromega.com These assays are amenable to screening large compound libraries and can be used to determine inhibitor selectivity across a panel of kinases. promega.com For allosteric inhibitors, specialized HTS methods that detect conformational changes in the kinase domain upon ligand binding have been developed. wiley.com Additionally, cell-based assays, such as proliferation assays or cellular phosphorylation assays, are crucial to confirm the activity of promising hits in a more physiologically relevant context. reactionbiology.com
The creation of a combinatorial library based on the this compound scaffold could rapidly generate a diverse set of analogs for SAR studies. A "libraries from libraries" approach, where a core scaffold is systematically modified, has been successfully used to create diverse sulfonamide libraries for drug discovery. nih.gov By varying the substituents on the phenyl ring and the cyclopropane ring, it would be possible to fine-tune the potency and selectivity of the parent compound.
Development of Novel Computational Tools for this compound Research
Computational tools are essential for accelerating the drug discovery process by predicting the properties of new compounds and guiding their design.
Molecular docking studies can be used to predict the binding mode of this compound with potential protein targets, such as the ATP-binding site of various kinases. nih.govresearchgate.netrjb.ro These studies provide insights into the key interactions between the ligand and the protein, which can guide the design of more potent and selective analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. By building a statistical model that correlates the chemical structures of a series of compounds with their biological activity, QSAR can be used to predict the activity of novel, untested compounds. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to aryl sulfonamide analogs to explore their structure-activity relationships. nih.gov
Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be used to assess the drug-like properties of this compound and its derivatives at an early stage of development. nih.govyoutube.comyoutube.comcadaster.eunih.gov Web-based tools can predict various pharmacokinetic and physicochemical properties, helping to prioritize compounds with favorable profiles for further experimental testing. youtube.comyoutube.com
Q & A
Basic Research Question
Advanced Research Question
- DFT calculations : Compare experimental crystal structures with computed geometries (e.g., bond lengths within ±0.02 Å accuracy) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict reactivity; electron-deficient sulfonamide groups lower LUMO levels, enhancing electrophilicity .
How does the cyclopropane ring influence the biological activity of this compound?
Advanced Research Question
The cyclopropane ring introduces strain, enhancing binding to rigid enzyme pockets. shows that derivatives like Compound 27 exhibit potent inhibition (IC₅₀ < 50 nM) against kinases due to:
- Conformational restriction : The cyclopropane enforces a planar geometry, optimizing π-π stacking with aromatic residues .
- Metabolic stability : The ring resists oxidative degradation in vivo, as shown in rat PK studies (plasma t₁/₂ > 4 hours) .
What strategies mitigate contradictions in reported synthetic yields for this compound derivatives?
Advanced Research Question
Discrepancies arise from solvent purity, lithiation efficiency, and competing side reactions. Solutions include:
- Stoichiometric control : Excess n-BuLi (2.2 eq.) ensures complete deprotonation, minimizing unreacted starting material .
- Quenching protocols : Gradual addition of H₂O at −78°C prevents exothermic side reactions .
- Catalyst screening : Palladium/copper bimetallic systems improve coupling efficiency in ethynyl group introduction .
How do reaction conditions affect the stability of this compound during storage?
Basic Research Question
- Temperature : Store at −20°C under inert gas to prevent cyclopropane ring opening .
- Solvent compatibility : Avoid DMSO or DMF, which accelerate decomposition via sulfonamide hydrolysis .
What derivatization approaches expand the utility of this compound in drug discovery?
Advanced Research Question
- Alkylation : Dianions generated with n-BuLi react with CH₃I to install methyl groups at the cyclopropane ring, altering steric profiles .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the ethynyl position .
How can computational models predict the bioactivity of novel this compound analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
